4-(Bromomethyl)pyrrolidin-2-one
CAS No.: 945671-51-2
Cat. No.: VC21093211
Molecular Formula: C5H8BrNO
Molecular Weight: 178.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 945671-51-2 |
---|---|
Molecular Formula | C5H8BrNO |
Molecular Weight | 178.03 g/mol |
IUPAC Name | 4-(bromomethyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C5H8BrNO/c6-2-4-1-5(8)7-3-4/h4H,1-3H2,(H,7,8) |
Standard InChI Key | UQOBYBZHCXBRGL-UHFFFAOYSA-N |
SMILES | C1C(CNC1=O)CBr |
Canonical SMILES | C1C(CNC1=O)CBr |
Introduction
Chemical and Physical Properties
4-(Bromomethyl)pyrrolidin-2-one (CAS No. 945671-51-2) is an organic compound with distinct structural characteristics that contribute to its chemical reactivity and biological applications. The compound belongs to the broader family of pyrrolidinones, which are cyclic amides with significant pharmacological relevance.
Basic Structural Information
4-(Bromomethyl)pyrrolidin-2-one features a five-membered pyrrolidinone ring with a bromomethyl group attached at the fourth carbon position. This structure gives the compound unique chemical properties that make it valuable in various applications, particularly in pharmaceutical research and development.
The basic physicochemical properties of the compound are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C5H8BrNO |
Molecular Weight | 178.03 g/mol |
CAS Number | 945671-51-2 |
Physical State | Solid |
Functional Groups | Bromomethyl, lactam (cyclic amide) |
Chemical Reactivity
The bromomethyl group in 4-(Bromomethyl)pyrrolidin-2-one serves as an excellent leaving group, making this compound particularly reactive toward nucleophiles. This reactivity profile allows the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to enzyme inhibition or modification of protein function.
The lactam structure (cyclic amide) contributes to the compound's stability while still maintaining a level of reactivity that makes it useful for various chemical transformations. The nitrogen atom in the pyrrolidinone ring can participate in hydrogen bonding, influencing the compound's interactions with biological systems.
Synthesis Methods
The synthesis of 4-(Bromomethyl)pyrrolidin-2-one involves several strategic approaches, each with specific advantages depending on the desired application and scale of production.
Common Synthetic Routes
The synthesis of 4-(Bromomethyl)pyrrolidin-2-one typically follows one of two main approaches:
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Ring construction from different cyclic or acyclic precursors
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Functionalization of preformed pyrrolidine rings
In the first approach, the pyrrolidinone ring is constructed from appropriate precursors that already contain the necessary carbon framework. This often involves cyclization reactions that form the five-membered ring structure. The bromomethyl group can be introduced either during the ring formation process or subsequently through functionalization reactions.
The second approach involves taking an existing pyrrolidine or pyrrolidinone structure and selectively introducing the bromomethyl group at the desired position. This often requires careful control of reaction conditions to ensure regioselectivity.
Industrial Production
On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield during the bromination step. These processes offer several advantages over batch methods, including better control of reaction parameters, improved safety profiles when handling reactive brominating agents, and potential for scaling up production with consistent quality.
A comparison of laboratory-scale and industrial-scale synthesis methods is presented in the following table:
Aspect | Laboratory Scale | Industrial Scale |
---|---|---|
Method | Batch reactions | Continuous flow processes |
Advantages | Simplicity, flexibility | Better control, safety, scalability |
Challenges | Scale-up issues, safety concerns | Higher initial investment, complex setup |
Typical Yield | Moderate | Higher and more consistent |
Purification | Column chromatography, recrystallization | Automated purification systems |
Biological Activities
4-(Bromomethyl)pyrrolidin-2-one and its derivatives demonstrate a range of biological activities that make them valuable in pharmaceutical research and development.
Antimicrobial Properties
Pyrrolidin-2-one derivatives, including 4-(Bromomethyl)pyrrolidin-2-one, have been found to exhibit significant antimicrobial activities against various bacterial and fungal strains. These compounds are synthesized and then tested for their antimicrobial properties, with many showing promising results against both Gram-positive and Gram-negative bacteria .
The antimicrobial activity of these compounds is believed to stem from their ability to interact with specific targets in microbial cells, potentially disrupting cell membrane integrity or interfering with essential metabolic processes. The presence of the bromomethyl group may enhance this activity by enabling covalent bonding with nucleophilic sites in bacterial proteins .
Antidepressant Activity
Studies have shown that many pyrrolidin-2-one derivatives have significant antidepressant activities when tested in various depression models. The mechanism of this antidepressant effect may involve modulation of neurotransmitter systems, particularly those involving serotonin, norepinephrine, or dopamine.
The structural features of 4-(Bromomethyl)pyrrolidin-2-one, particularly the lactam ring, share similarities with known psychoactive compounds, suggesting potential applications in the development of novel antidepressant medications.
Other Biological Activities
Beyond antimicrobial and antidepressant effects, compounds structurally related to 4-(Bromomethyl)pyrrolidin-2-one have shown various other biological activities:
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Enzyme inhibition properties, particularly against proteases and kinases
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Anti-inflammatory effects in various experimental models
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Potential neuroprotective properties in models of neurodegenerative diseases
The following table summarizes the key biological activities associated with 4-(Bromomethyl)pyrrolidin-2-one and closely related derivatives:
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Antimicrobial | Interaction with bacterial proteins, possible membrane disruption | Treatment of bacterial infections, particularly those resistant to conventional antibiotics |
Antidepressant | Modulation of neurotransmitter systems | Development of novel antidepressant medications |
Enzyme Inhibition | Covalent modification of enzyme active sites | Drug development targeting specific enzymatic pathways |
Anti-inflammatory | Modulation of inflammatory mediators | Management of inflammatory conditions |
Applications in Drug Discovery
4-(Bromomethyl)pyrrolidin-2-one plays a significant role in drug discovery and development, serving as a versatile building block for the creation of more complex pharmaceutical compounds.
Building Block in Medicinal Chemistry
The compound is used as an enamine building block in the synthesis of complex structures such as 6,6''-Dihydroxypregabalin Lactam and other pharmaceutically relevant molecules. Its well-defined stereochemistry and reactivity make it valuable for constructing compounds with specific three-dimensional arrangements, which is often crucial for biological activity.
The presence of the bromomethyl group provides a convenient handle for further functionalization, allowing medicinal chemists to introduce a wide range of substituents to optimize biological activity, pharmacokinetic properties, or target selectivity.
Covalent Modifiers in Drug Design
The ability of 4-(Bromomethyl)pyrrolidin-2-one to form covalent bonds with biomolecules makes it valuable in drug discovery and development, particularly in modulating cellular processes like gene expression and signaling pathways. Compounds that can form covalent bonds with their targets often demonstrate enhanced potency and prolonged duration of action compared to non-covalent inhibitors.
In recent years, there has been renewed interest in covalent modifiers as therapeutic agents, challenging the historical view that such compounds necessarily pose unacceptable toxicity risks. With careful design and targeting, compounds like 4-(Bromomethyl)pyrrolidin-2-one can achieve a high degree of selectivity for their intended targets.
Structure-Activity Relationships
The development of compounds based on the pyrrolidin-2-one scaffold has led to the establishment of structure-activity relationships (SARs) that guide further drug development efforts. Key modifications that influence biological activity include:
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Substitution at the nitrogen atom of the pyrrolidinone ring
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Introduction of various functional groups at the 4-position
Interaction with Biological Systems
The biological activity of 4-(Bromomethyl)pyrrolidin-2-one is largely determined by its ability to interact with various biomolecules, particularly proteins and enzymes.
Protein Interactions
4-(Bromomethyl)pyrrolidin-2-one can interact with various biological molecules, particularly enzymes and proteins. The bromomethyl group allows for covalent bonding with nucleophilic residues in proteins, such as cysteine, serine, or lysine side chains. This can lead to permanent modification of protein structure and function, potentially serving as the basis for therapeutic interventions.
The lactam structure can also participate in hydrogen bonding interactions with protein residues, contributing to the binding affinity and specificity of the compound for its biological targets.
Mechanism of Action in Cellular Systems
The mechanism of action of 4-(Bromomethyl)pyrrolidin-2-one in cellular systems likely involves several pathways:
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Covalent modification of specific target proteins
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Alteration of protein-protein interactions
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Modulation of signaling pathways involved in cell growth, differentiation, or apoptosis
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Potential effects on gene expression through interaction with transcription factors or epigenetic modulators
Understanding these mechanisms is crucial for the rational design of derivatives with enhanced potency, selectivity, or reduced toxicity profiles.
Related Compounds and Derivatives
Several compounds share structural similarities with 4-(Bromomethyl)pyrrolidin-2-one, each with unique properties and applications.
4-(Bromomethyl)-1-methylpyrrolidin-2-one
4-(Bromomethyl)-1-methylpyrrolidin-2-one (CAS No. 1824342-89-3) is a derivative featuring additional methylation at the nitrogen atom of the pyrrolidinone ring. This compound has a molecular formula of C6H10BrNO and a molecular weight of 192.05 g/mol.
The addition of the methyl group at the nitrogen position can significantly alter the compound's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities. These changes may translate to different biological activities or pharmacokinetic profiles compared to the unmethylated parent compound.
4-(Bromomethyl)-1-(2-methylphenyl)pyrrolidin-2-one
This compound represents a more complex derivative, featuring a 2-methylphenyl group attached to the nitrogen atom of the pyrrolidinone ring. It has a molecular formula of C12H14BrNO and a molecular weight of 268.15 g/mol .
The addition of the aromatic substituent dramatically changes the three-dimensional structure of the molecule and introduces potential for additional interactions with biological targets, such as π-π stacking with aromatic amino acid residues in proteins .
Comparative Analysis of Structural Analogs
The following table presents a comparative analysis of 4-(Bromomethyl)pyrrolidin-2-one and its key structural analogs:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Potential Impact on Activity |
---|---|---|---|---|
4-(Bromomethyl)pyrrolidin-2-one | C5H8BrNO | 178.03 | Basic pyrrolidinone scaffold with bromomethyl group | Baseline reactivity profile |
4-(Bromomethyl)-1-methylpyrrolidin-2-one | C6H10BrNO | 192.05 | N-methyl group | Altered hydrogen bonding, increased lipophilicity |
4-(Bromomethyl)-1-(2-methylphenyl)pyrrolidin-2-one | C12H14BrNO | 268.15 | N-(2-methylphenyl) group | Enhanced lipophilicity, potential for π-π interactions |
Synthetic Applications
The versatile reactivity of 4-(Bromomethyl)pyrrolidin-2-one makes it a valuable intermediate in the synthesis of more complex compounds with potential pharmaceutical applications.
One-Pot Synthesis of Complex Heterocycles
The reactivity of the bromomethyl group makes 4-(Bromomethyl)pyrrolidin-2-one an excellent candidate for one-pot synthesis procedures, where multiple reactions are carried out in sequence without isolating intermediate products. One example is the synthesis of pyrrolopiperazine-2,6-diones, which can be prepared in a one-pot, two-step sequence with good diastereoselectivity .
These synthetic applications highlight the utility of pyrrolidin-2-one derivatives as building blocks for constructing more complex heterocyclic systems with potential biological activities .
Research Findings and Future Directions
Research on 4-(Bromomethyl)pyrrolidin-2-one and related compounds continues to evolve, with several promising directions for future investigation.
Recent Advances
Recent research has focused on exploring the full potential of pyrrolidin-2-one derivatives in various applications:
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Development of selective covalent inhibitors for specific enzyme targets
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Investigation of antimicrobial properties against resistant bacterial strains
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Exploration of antidepressant and neuroprotective effects in preclinical models
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Use as building blocks for the synthesis of more complex bioactive molecules
Challenges and Opportunities
Despite the promising applications of 4-(Bromomethyl)pyrrolidin-2-one, several challenges remain:
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Ensuring selectivity of covalent modification to avoid off-target effects
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Optimizing pharmacokinetic properties to achieve suitable drug-like characteristics
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Developing efficient and scalable synthetic routes
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Understanding the precise mechanisms of biological activity
These challenges also represent opportunities for future research and development efforts.
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